3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a complex organic compound characterized by its thiadiazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiadiazole ring followed by the introduction of the pyrazole and phenyl groups. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors such as hydrazine derivatives with diketones or β-diketones.
Cyclization Reactions: Cyclization steps are crucial to form the thiadiazole and pyrazole rings. Cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution Reactions: Subsequent substitution reactions introduce the phenyl group and other substituents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Substitution reactions are used to replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH, KOH) are often used.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Halogenated compounds, alkylated products, or phenyl derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: It can be used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors. The thiadiazole and pyrazole rings can enhance binding affinity and selectivity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrazole Derivatives: Compounds with pyrazole rings are structurally similar and often have comparable properties.
Phenyl Derivatives: Compounds containing phenyl groups are also structurally related and can have similar applications.
Uniqueness: 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-methyl-5-(4-methylthiadiazol-5-yl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-11(14(19)20)12(13-9(2)15-17-21-13)18(16-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAAGFSXJGYPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C2=C(C(=NN2C3=CC=CC=C3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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